molecular formula C15H22O2 B14532402 4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene CAS No. 62416-76-6

4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene

Cat. No.: B14532402
CAS No.: 62416-76-6
M. Wt: 234.33 g/mol
InChI Key: CBDNUAMVVZXUNZ-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene is an aromatic compound featuring a benzene ring substituted with two propoxy (-OCH₂CH₂CH₃) groups at positions 1 and 2 and a propenyl (allyl, -CH₂CH=CH₂) group at position 4. Its molecular formula is C₁₅H₂₂O₂ (molecular weight: 234.33 g/mol). This compound may serve as an intermediate in organic synthesis or a precursor for specialty chemicals, though its specific applications remain underexplored in the literature reviewed.

Properties

CAS No.

62416-76-6

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

4-prop-2-enyl-1,2-dipropoxybenzene

InChI

InChI=1S/C15H22O2/c1-4-7-13-8-9-14(16-10-5-2)15(12-13)17-11-6-3/h4,8-9,12H,1,5-7,10-11H2,2-3H3

InChI Key

CBDNUAMVVZXUNZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC=C)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is known for its mild and green reaction conditions, making it an efficient and environmentally friendly option.

Industrial Production Methods

Industrial production of 4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene typically involves large-scale synthesis using similar methods as those employed in laboratory settings. The use of boronic acids and hydrogen peroxide in a scalable and efficient manner allows for the production of significant quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted benzene derivatives.

Scientific Research Applications

4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in medicinal formulations.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene involves its interaction with specific molecular targets and pathways. For example, it may act as a positive allosteric modulator of the GABA A receptor, similar to other phenolic compounds . This interaction can lead to various physiological effects, such as analgesic or anesthetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene C₁₅H₂₂O₂ 234.33 g/mol Two propoxy, one allyl High lipophilicity; synthetic intermediate
Chavicyl Acetate (4-(prop-2-en-1-yl)phenyl acetate) C₁₇H₂₀O₂ 256.34 g/mol Acetate, allyl Spicy odor; flavoring agent
1,1'-Propane-1,2-diylbis[4-(prop-2-en-1-yloxy)benzene] C₂₄H₂₆O₄ 386.46 g/mol Propane-linked, two allyloxy Polymer crosslinker; high molecular weight
4-Allylphenol (Chavicol) C₉H₁₀O 134.18 g/mol Hydroxyl, allyl Antimicrobial; fragrance component Literature
Thiazole Derivatives (e.g., 3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines) Varies Varies Thiazole, allyl, aryl Angiotensin receptor antagonists

Functional Group Analysis

  • Propoxy vs. Acetate/Hydroxyl: The propoxy groups in 4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene enhance lipophilicity compared to the polar acetate group in chavicyl acetate or the acidic hydroxyl in chavicol. This makes the compound less water-soluble but more compatible with nonpolar matrices (e.g., polymers or lipid-based systems) .
  • Allyl Reactivity : The allyl group enables reactions such as radical polymerization or Michael additions, similar to chavicol and thiazole derivatives. However, unlike the thiazole-based compounds in , the absence of a heterocyclic ring in the target compound likely precludes direct pharmacological activity .

Physicochemical and Application Differences

  • Chavicyl Acetate : Used in fragrances due to its spicy aroma, the acetate group increases volatility compared to the propoxy-substituted target compound .
  • 1,1'-Propane-1,2-diylbis[4-(prop-2-en-1-yloxy)benzene]: This dimeric structure (CAS 99904-21-9) has higher thermal stability and molecular weight, making it suitable as a crosslinking agent in polymer chemistry, unlike the monomeric target compound .
  • Thiazole Derivatives : The presence of nitrogen and sulfur in these compounds (e.g., hydrobromide salts in ) facilitates hydrogen bonding and electrostatic interactions with biological targets, such as angiotensin receptors. The target compound lacks such heteroatoms, limiting its bioactivity without further functionalization .

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